(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride
CAS No.: 2096419-45-1
Cat. No.: VC11651457
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096419-45-1 |
|---|---|
| Molecular Formula | C8H13Cl2N3 |
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | (5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11N3.2ClH/c9-7-2-1-6-5(7)3-4-11-8(6)10;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H/t7-;;/m1../s1 |
| Standard InChI Key | WBRPPQHUNQRULX-XCUBXKJBSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CN=C2N.Cl.Cl |
| SMILES | C1CC2=C(C1N)C=CN=C2N.Cl.Cl |
| Canonical SMILES | C1CC2=C(C1N)C=CN=C2N.Cl.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride (CAS No. 2096419-45-1) consists of a bicyclic system comprising a five-membered cyclopentane ring fused to a six-membered pyridine ring. The nitrogen atom in the pyridine ring and the two amine groups at the 1- and 5-positions contribute to its electronic and steric properties. The (5R) stereochemical designation indicates the specific spatial arrangement of substituents around the chiral center at position 5, which critically influences its biological interactions.
The dihydrochloride salt form enhances aqueous solubility, a property critical for in vitro and in vivo studies. The molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of 222.11 g/mol. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine; dihydrochloride |
| Exact Mass | 222.11 g/mol |
| PSA (Polar Surface Area) | 12.89 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride involves multi-step organic reactions, typically beginning with the construction of the cyclopenta[c]pyridine core. A representative pathway includes:
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Cyclization: Formation of the bicyclic framework via intramolecular cyclization of a suitably substituted precursor.
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Amination: Introduction of amine groups at positions 1 and 5 through nucleophilic substitution or catalytic hydrogenation.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and stability.
Critical parameters such as reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) are optimized to maximize yield and enantiomeric purity.
Chirality Control
The (5R) configuration is achieved through asymmetric synthesis or chiral resolution techniques. Enzymatic methods or chiral auxiliaries may be employed to ensure high enantiomeric excess (ee), which is vital for maintaining consistent biological activity.
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The primary amine groups at positions 1 and 5 serve as nucleophiles, enabling reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides. For example:
This reactivity facilitates the generation of derivatives with modified pharmacokinetic profiles.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl or heteroaryl groups to the pyridine ring, diversifying the compound’s electronic properties. Such modifications are instrumental in structure-activity relationship (SAR) studies.
Applications in Drug Development
Lead Optimization
The dihydrochloride salt’s solubility enables robust in vitro screening against disease-relevant targets. Medicinal chemists leverage its amine groups for prodrug design or to enhance binding affinity through salt bridge formation with biological macromolecules.
Comparative Analysis with Analogues
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from moderate yields (30–50%), necessitating greener catalysts or flow chemistry approaches to improve efficiency.
Toxicity Profiling
Preliminary cytotoxicity studies in hepatic cell lines (e.g., HepG2) are critical to advancing this compound to in vivo trials.
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